N-[(2,4-dimethoxyphenyl)methyl]-N-methylpyridine-2-carboxamide
Description
N-[(2,4-dimethoxyphenyl)methyl]-N-methylpyridine-2-carboxamide is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring, a dimethoxyphenyl group, and a carboxamide group
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-18(16(19)14-6-4-5-9-17-14)11-12-7-8-13(20-2)10-15(12)21-3/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHASOPUQFCRLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)OC)OC)C(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-N-methylpyridine-2-carboxamide typically involves the following steps:
Formation of the Pyridine-2-carboxylic Acid Derivative: The pyridine-2-carboxylic acid is first activated using reagents such as thionyl chloride to form the corresponding acid chloride.
Coupling with the Dimethoxyphenyl Methylamine: The activated pyridine-2-carboxylic acid chloride is then reacted with 2,4-dimethoxyphenylmethylamine under controlled conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[(2,4-dimethoxyphenyl)methyl]-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. It can be used to investigate the biological activity of related compounds.
Medicine: N-[(2,4-dimethoxyphenyl)methyl]-N-methylpyridine-2-carboxamide has been explored for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, and antimicrobial agent.
Industry: In the industrial sector, this compound can be utilized in the development of new materials, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various formulations.
Mechanism of Action
The mechanism by which N-[(2,4-dimethoxyphenyl)methyl]-N-methylpyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(2,4-dimethoxyphenyl)methyl]-N-ethylpyridine-2-carboxamide
N-[(2,4-dimethoxyphenyl)methyl]-N-propylpyridine-2-carboxamide
N-[(2,4-dimethoxyphenyl)methyl]-N-butylpyridine-2-carboxamide
Uniqueness: N-[(2,4-dimethoxyphenyl)methyl]-N-methylpyridine-2-carboxamide stands out due to its specific structural features, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities, metabolic stability, and pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
